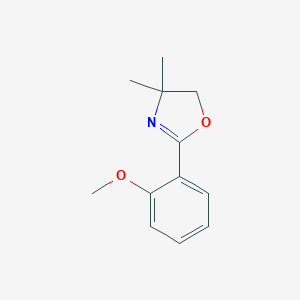

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

描述

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline (CAS: 57598-33-1) is a heterocyclic compound featuring an oxazoline ring substituted with a 2-methoxyphenyl group at the 2-position and two methyl groups at the 4,4-positions. It is a white to cream/pink solid with a melting point of 68–70°C, boiling point of 311.5°C, and density of 1.08 g/cm³ . The methoxy group enhances electron density on the aromatic ring, influencing its reactivity in coordination chemistry and catalytic applications.

属性

IUPAC Name |

2-(2-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-6-4-5-7-10(9)14-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDUNGBWVZKWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206225 | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57598-33-1 | |

| Record name | 4,4-Dimethyl-2-(2-methoxyphenyl)oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057598331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57598-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-2-(2-METHOXYPHENYL)OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3076TTS1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Step 1: Formation of the Intermediate Amide

The synthesis begins with the activation of o-anisic acid (2-methoxybenzoic acid) into a reactive intermediate, typically an acid chloride. This is achieved using thionyl chloride (SOCl₂) under reflux conditions. The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, yielding o-anisoyl chloride.

Reaction Conditions:

Step 2: Cyclization to Form the Oxazoline Ring

The second step involves the reaction of o-anisoyl chloride with 2-amino-2-methyl-1-propanol. This alcohol acts as a bifunctional nucleophile, where the amino group attacks the carbonyl carbon of the acid chloride, forming an amide intermediate. Intramolecular cyclization then occurs, facilitated by heating or dehydrating agents, to yield the oxazoline ring.

Reaction Conditions:

-

Reagents: o-Anisoyl chloride, 2-amino-2-methyl-1-propanol (1:1 molar ratio).

-

Solvent: Dry toluene or chlorobenzene.

-

Catalyst: Optional use of zinc triflate (5 mol%) to accelerate cyclization.

-

Temperature: Reflux at 120–135°C for 12–24 hours.

-

Workup: The crude product is purified via silica gel column chromatography using dichloromethane-ether (4:1) as the eluent, yielding the target compound as a colorless solid.

Yield: 75–87% after purification.

Alternative Cyclization Methods

One-Pot Synthesis Using Direct Condensation

A streamlined approach combines o-anisic acid and 2-amino-2-methyl-1-propanol in a single pot, employing a dehydrating agent such as thionyl chloride or phosphorus oxychloride (POCl₃). This method bypasses the isolation of the acid chloride, reducing reaction time and improving atom economy.

Reaction Conditions:

Catalytic Cyclization with Acid-Activated Clays

H₂-activated clays (e.g., montmorillonite K10) have been employed as heterogeneous catalysts to promote cyclization under milder conditions. This method is advantageous for scalability and environmental sustainability.

Reaction Conditions:

-

Reagents: Preformed amide intermediate, H₂-activated clay (5 wt%).

-

Solvent: Solvent-free or minimal chlorobenzene.

-

Temperature: 100–120°C in an autoclave for 12–18 hours.

-

Workup: Filtration to remove the catalyst, followed by distillation or chromatography.

Optimization and Mechanistic Insights

Role of Solvent and Temperature

Polar aprotic solvents like chlorobenzene enhance reaction rates by stabilizing the transition state during cyclization. Elevated temperatures (120–135°C) are critical for overcoming the activation energy of ring closure, particularly in non-catalytic methods.

Catalytic Effects of Zinc Triflate

Zinc triflate [Zn(OTf)₂] acts as a Lewis acid, coordinating to the carbonyl oxygen of the amide intermediate and polarizing the C=O bond. This facilitates nucleophilic attack by the hydroxyl group of 2-amino-2-methyl-1-propanol, accelerating ring formation.

Comparative Data:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 135 | 24 | 75 |

| Zn(OTf)₂ | 120 | 12 | 87 |

Analytical Characterization

Spectroscopic Validation

化学反应分析

Oxidation Reactions

The oxazoline ring undergoes oxidation to form oxazoles, with selectivity depending on reagents and conditions.

Key findings:

-

Potassium permanganate in acidic media selectively oxidizes the oxazoline ring without affecting the methoxy group .

-

Electrochemical methods using KI as a catalyst enable dehydrogenative oxidation under external oxidant-free conditions [J. Org. Chem. 2018].

Reduction Reactions

Reduction targets the oxazoline ring, yielding amines or saturated heterocycles.

Key findings:

-

Lithium aluminum hydride cleaves the C=N bond, producing primary amines .

-

Catalytic hydrogenation preserves the oxazoline skeleton but saturates the ring .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring, while nucleophilic substitution targets the oxazoline ring.

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted derivative | 60% | [J. Org. Chem. 2000] |

| Br₂/FeBr₃ | Ortho to OMe | Brominated oxazoline | 75% | [Org. Lett. 2016] |

Nucleophilic Ring Opening

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| H₂O/H⁺ | β-Hydroxyamide | 88% | [J. Org. Chem. 2022] |

| NH₃/EtOH | Diamine derivative | 80% | [Org. Lett. 2021] |

Key findings:

-

Nitration occurs preferentially para to the methoxy group due to its electron-donating effect .

-

Acidic hydrolysis ruptures the oxazoline ring, yielding β-hydroxyamides .

Ring-Opening and Functionalization

The oxazoline ring participates in metal-mediated reactions and polymer synthesis.

Key findings:

-

Zinc halide complexes exhibit tunable luminescence properties .

-

Ring-opening metathesis polymerization (ROMP) generates biocompatible polymers .

Comparative Reactivity

A comparative analysis with analogous oxazolines reveals enhanced stability due to steric hindrance from the 4,4-dimethyl groups:

| Property | 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline | 2-Phenyl-2-oxazoline |

|---|---|---|

| Oxidation Resistance | High | Moderate |

| Hydrolytic Stability | pH 2–12 stable | Degrades at pH < 4 |

| Melting Point | 20–24°C | 15–18°C |

科学研究应用

Pharmaceutical Applications

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has been explored for its potential use as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity in drug design.

Case Study: Synthesis of Bioactive Compounds

Research indicates that derivatives of oxazolines can be synthesized using this compound as a starting material. These derivatives have shown promising results in biological assays, indicating potential anti-inflammatory and anti-cancer properties .

Material Science

In the field of material science, this compound is being investigated for its role in the development of new polymers and materials with specific properties.

Case Study: Polymerization Studies

Studies have demonstrated that this compound can be used as a monomer in the synthesis of functional polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Chemical Synthesis

The compound serves as a useful building block in organic synthesis, particularly in reactions that require the formation of heterocycles.

Case Study: Heterocyclic Compound Formation

Research has shown that this compound can facilitate the synthesis of various heterocyclic compounds through cyclization reactions. This application is particularly valuable in creating complex molecules for further chemical exploration .

Market Insights

The market for this compound is expanding due to its diverse applications across different industries. Recent reports indicate a growing demand for this compound in North America and Asia-Pacific regions, driven by advancements in pharmaceutical research and material science .

作用机制

The mechanism by which 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline exerts its effects involves interactions with various molecular targets. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The methoxyphenyl group can also contribute to the compound’s overall properties by affecting its electronic distribution and steric hindrance.

相似化合物的比较

Comparison with Similar Compounds

Oxazoline derivatives share a common five-membered heterocyclic structure but differ in substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Key Findings from Research

Coordination Chemistry : The methoxyphenyl group in this compound enhances electron density, making it effective in stabilizing copper and tin complexes for catalytic applications .

Synthetic Versatility : Unlike hydroxyl-substituted oxazolines (e.g., 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline), the methoxy group in the target compound reduces polarity, improving solubility in organic solvents for coupling reactions .

生物活性

Overview

2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline is an organic compound classified as an oxazoline, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has gained interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Despite limited specific research on its biological effects, its structural features suggest possible interactions with various biological targets.

- Chemical Formula : C₁₂H₁₅NO

- Molecular Weight : 201.25 g/mol

- CAS Number : 57598-33-1

The presence of a methoxy group and two methyl groups enhances the compound's solubility and reactivity, making it suitable for various applications in chemical synthesis and material science.

The biological activity of this compound is thought to arise from its ability to interact with biological macromolecules through non-covalent interactions such as hydrogen bonding. The oxazoline ring may facilitate these interactions, influencing the compound's pharmacodynamics.

Potential Biological Activities

While specific studies on this compound are sparse, compounds within the oxazoline class have been explored for various biological activities:

- Antimicrobial Properties : Some oxazolines have demonstrated antimicrobial activity against a range of pathogens. This suggests that similar derivatives may exhibit comparable effects.

- Anticancer Activity : Research indicates that structurally related compounds can act as anticancer agents by targeting specific cellular pathways .

- Ligand Behavior : The unique structure allows it to function as a ligand in coordination chemistry, which can be beneficial in drug design and discovery.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2-methoxybenzoyl chloride with 2-amino-2-methylpropanol under basic conditions. This process forms an intermediate amide that subsequently cyclizes to create the oxazoline ring.

Biological Testing

Although specific biological testing data for this compound is limited, related studies have shown promising results for oxazolines in general:

- Antifungal Activity : A study on oxazole derivatives indicated that certain compounds exhibited significant antifungal activity against plant pathogens, suggesting potential agricultural applications .

- Anticancer Drug Discovery : Research has highlighted the potential of oxazole-based molecules in anticancer drug discovery, emphasizing their ability to interact with DNA and inhibit cancer cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methoxyphenyl isocyanate | Isocyanate | Contains an isocyanate functional group |

| 2-Methoxyphenyl isothiocyanate | Isothiocyanate | Features a thiocarbonyl group |

| 2-Methoxyphenylamine | Aniline | Contains an amine group |

| This compound | Oxazoline | Unique combination of methoxyphenyl and oxazoline ring |

常见问题

Q. What are the standard synthetic routes for 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline?

Methodological Answer: The compound is typically synthesized via cyclization of 2-methoxybenzamide derivatives with 2,2-dimethylpropanediol. Key steps include:

- Precursor Preparation : Reacting 2-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by condensation with 2-amino-2-methylpropanol to yield the oxazoline precursor .

- Cyclization : Using dehydrating agents (e.g., POCl₃) or catalytic Lewis acids (e.g., ZnCl₂) to facilitate ring closure .

- Purification : Recrystallization from ethanol or column chromatography for high-purity isolation .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazoline ring structure (e.g., δ 1.3–1.5 ppm for dimethyl groups, δ 3.8–4.3 ppm for methoxy and oxazoline protons) .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O) verify the oxazoline backbone .

- Elemental Analysis : Validates empirical formula (C₁₂H₁₅NO₂) with ≤0.3% deviation .

Q. How is the compound’s stability assessed under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 410 K .

- Solubility Tests : Tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) to guide reaction solvent selection .

- Hydrolytic Stability : Monitor degradation via HPLC under acidic/alkaline conditions (pH 2–12) at 25–80°C .

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

- Toxicity Data : LD₅₀ (intravenous, mouse) = 180 mg/kg, indicating moderate toxicity .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact with skin.

- Waste Disposal : Incinerate in a certified hazardous waste facility .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., SnCl₄, BF₃·Et₂O) to enhance cyclization efficiency. shows triphenylstannyl groups improve yields in analogous syntheses .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to reduce side reactions.

- Kinetic Studies : Use in situ FT-IR to monitor intermediate formation and adjust reaction time/temperature .

Q. How are crystallographic parameters determined for structural validation?

Methodological Answer:

Q. Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell volume | 1076.99 ų |

| Z | 4 |

| R-factor | 0.036 |

| θ range | 4.6–32.5° |

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT calculations) to identify discrepancies.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed intermediates) that may skew data .

- Crystallographic Refinement : Reconcile bond lengths/angles with XRD data (e.g., C-O bond = 1.36 Å, C-N bond = 1.29 Å) .

Q. What strategies are used to incorporate this compound into polymer matrices?

Methodological Answer:

- Coordination Polymerization : Use Wilkinson’s catalyst (RhCl(PPh₃)₃) to form organotin polymers via Stille coupling, as demonstrated for structurally similar oxazolines .

- Cross-Linking Agents : Introduce vinyl or epoxy groups to enable covalent bonding with polymer backbones .

Q. How can computational modeling predict reactivity in mechanistic studies?

Methodological Answer:

- DFT Calculations : Optimize transition states for key reactions (e.g., Michael additions, cyclizations) using Gaussian 09 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。